molecular formula C14H15ClN2O3S B497407 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 797806-56-5

5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No. B497407
CAS RN: 797806-56-5
M. Wt: 326.8g/mol
InChI Key: BZLHCVHTKSCLPS-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C14H15ClN2O3S . It has an average mass of 326.798 Da and a mono-isotopic mass of 326.049194 Da .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect has been reported . Another study described the synthesis of 5-chloro-2-hydroxy-N-phenylbenzamide methyl esters, hydrazides, and hydrazones .


Molecular Structure Analysis

The molecular structure of 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide consists of 14 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide, such as its melting point, boiling point, density, and toxicity, are not explicitly mentioned in the available resources .

Scientific Research Applications

Nonlinear Optical Materials

5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide: may have potential applications in the development of nonlinear optical (NLO) materials. These materials are crucial for various technologies, including optical information processing, terahertz (THz) imaging and spectroscopy, telecommunications, and optical data storage . The compound’s structure could be conducive to second-order NLO properties, which are essential for applications like electro-optic modulation, frequency conversion, and high-speed information processing.

properties

IUPAC Name

5-chloro-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-2-20-13-7-6-11(15)9-14(13)21(18,19)17-10-12-5-3-4-8-16-12/h3-9,17H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLHCVHTKSCLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-chloro-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide

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